molecular formula C8H13F2NO4 B14031470 (S)-2-((tert-Butoxycarbonyl)amino)-3,3-difluoropropanoic acid CAS No. 2350284-22-7

(S)-2-((tert-Butoxycarbonyl)amino)-3,3-difluoropropanoic acid

Cat. No.: B14031470
CAS No.: 2350284-22-7
M. Wt: 225.19 g/mol
InChI Key: RBBANSRZYXHAHO-SCSAIBSYSA-N
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Description

(S)-2-((tert-Butoxycarbonyl)amino)-3,3-difluoropropanoic acid is a compound of interest in organic chemistry due to its unique structural features and potential applications. The compound contains a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-3,3-difluoropropanoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, often at room temperature, to yield the Boc-protected amino acid .

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((tert-Butoxycarbonyl)amino)-3,3-difluoropropanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.

    Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.

Major Products Formed

    Substitution: Products depend on the nucleophile used.

    Deprotection: The major product is the free amino acid.

Scientific Research Applications

(S)-2-((tert-Butoxycarbonyl)amino)-3,3-difluoropropanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-3,3-difluoropropanoic acid involves its role as a protected amino acid derivative. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions, such as peptide bond formation .

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-((tert-Butoxycarbonyl)amino)-3-fluoropropanoic acid
  • (S)-2-((tert-Butoxycarbonyl)amino)-3-chloropropanoic acid

Uniqueness

The presence of two fluorine atoms in (S)-2-((tert-Butoxycarbonyl)amino)-3,3-difluoropropanoic acid imparts unique electronic properties, making it distinct from other similar compounds. These fluorine atoms can influence the compound’s reactivity and interactions with other molecules .

Properties

CAS No.

2350284-22-7

Molecular Formula

C8H13F2NO4

Molecular Weight

225.19 g/mol

IUPAC Name

(2S)-3,3-difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C8H13F2NO4/c1-8(2,3)15-7(14)11-4(5(9)10)6(12)13/h4-5H,1-3H3,(H,11,14)(H,12,13)/t4-/m1/s1

InChI Key

RBBANSRZYXHAHO-SCSAIBSYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](C(F)F)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(C(F)F)C(=O)O

Origin of Product

United States

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